molecular formula C14H16N2O4S B6795541 N-(2-methyl-6-oxopiperidin-3-yl)-1-benzofuran-7-sulfonamide

N-(2-methyl-6-oxopiperidin-3-yl)-1-benzofuran-7-sulfonamide

Cat. No.: B6795541
M. Wt: 308.35 g/mol
InChI Key: JKOQZFVTBPNVLQ-UHFFFAOYSA-N
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Description

N-(2-methyl-6-oxopiperidin-3-yl)-1-benzofuran-7-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidinone ring, a benzofuran moiety, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(2-methyl-6-oxopiperidin-3-yl)-1-benzofuran-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-9-11(5-6-13(17)15-9)16-21(18,19)12-4-2-3-10-7-8-20-14(10)12/h2-4,7-9,11,16H,5-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOQZFVTBPNVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(=O)N1)NS(=O)(=O)C2=CC=CC3=C2OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-6-oxopiperidin-3-yl)-1-benzofuran-7-sulfonamide typically involves multiple steps, starting with the preparation of the piperidinone and benzofuran intermediates. The piperidinone can be synthesized through the cyclization of appropriate amines and ketones under acidic or basic conditions. The benzofuran moiety is often prepared via the cyclization of ortho-hydroxyaryl ketones.

The final step involves the sulfonation of the benzofuran intermediate, followed by the coupling of the sulfonated benzofuran with the piperidinone intermediate under controlled conditions. Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, and various coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-6-oxopiperidin-3-yl)-1-benzofuran-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(2-methyl-6-oxopiperidin-3-yl)-1-benzofuran-7-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-6-oxopiperidin-3-yl)-1-benzofuran-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the benzofuran moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-6-oxopiperidin-3-yl)-3-(oxolan-3-yl)propanamide
  • 2-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide
  • 2-Chloro-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]acetamide

Uniqueness

N-(2-methyl-6-oxopiperidin-3-yl)-1-benzofuran-7-sulfonamide is unique due to its combination of a piperidinone ring, benzofuran moiety, and sulfonamide group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

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